Paxilline

Catalog No.
S606745
CAS No.
57186-25-1
M.F
C27H33NO4
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paxilline

CAS Number

57186-25-1

Product Name

Paxilline

IUPAC Name

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1

InChI Key

ACNHBCIZLNNLRS-UBGQALKQSA-N

SMILES

Array

Synonyms

PAXILLINE;PAXILLINE, PENICILLIUM PAXILLI;(2R,4BS,6AS,12BS,12CR,14AS)-5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-2H-PYRANO[2'',3'':5',6']BENZ[1',2':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE;14,14a-d

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O

The exact mass of the compound Paxilline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Paxilline is a lipophilic indole diterpene alkaloid widely utilized as a highly selective, reversible, and potent non-peptidergic inhibitor of large-conductance calcium- and voltage-activated potassium (BK) channels [1]. Unlike generic channel blockers, Paxilline operates at low nanomolar concentrations by allosterically stabilizing the closed state of the channel[2]. Its high lipophilicity (logP ~ 3.62) allows it to readily cross cell membranes, making it a critical reagent for intracellular target engagement and complex tissue assays where extracellular peptides fail [2]. For procurement, Paxilline serves as the definitive small-molecule benchmark for BK channel inhibition, offering superior stability and broader subunit compatibility compared to peptide toxins [1].

Substituting Paxilline with generic potassium channel blockers like Tetraethylammonium (TEA) or peptide toxins like Iberiotoxin introduces severe experimental limitations. TEA requires millimolar concentrations to achieve blockade, leading to widespread off-target inhibition of other K+ channels [1]. While Iberiotoxin matches Paxilline's nanomolar potency, it is a membrane-impermeable peptide restricted to extracellular binding sites and is rendered ineffective by the presence of the BK channel β4 regulatory subunit [2]. Consequently, relying on Iberiotoxin in tissues with unknown or heterogeneous subunit expression risks false-negative results, whereas Paxilline guarantees universal BK channel blockade regardless of subunit composition or intracellular localization [2].

Universal Subunit Compatibility vs. Iberiotoxin

Paxilline provides robust inhibition of BK (KCa1.1) channels with an IC50 of approximately 2 nM, functioning independently of the channel's regulatory subunit composition [1]. In direct contrast, the peptide blocker Iberiotoxin, while potent against α-only channels, experiences a 250- to 1000-fold reduction in binding affinity when the β4 regulatory subunit is present [2]. This makes Paxilline the necessary choice for screening assays where subunit expression is mixed or uncharacterized.

Evidence DimensionInhibition efficacy in the presence of β4 regulatory subunits
Target Compound DataPaxilline: IC50 ~ 2 nM (blocks regardless of β4 presence)
Comparator Or BaselineIberiotoxin: Binding affinity reduced 250-1000x (fails to block β4-containing channels)
Quantified Difference250- to 1000-fold difference in binding affinity for β4-containing channels
ConditionsIn vitro BK channel screening / electrophysiology

Ensures reliable channel blockade in native tissues without requiring prior characterization of regulatory subunit expression.

Membrane Permeability and Intracellular Target Access

Due to its lipophilic nature (logP = 3.62), Paxilline readily crosses lipid bilayers to access intracellular binding sites and shielded anatomical regions [1]. Studies on myelinated axons of cerebellar Purkinje cells demonstrate that membrane-permeable blockers like Paxilline successfully increase action potential failure rates by inhibiting paranodal BK channels. Conversely, the membrane-impermeable peptide Iberiotoxin fails to reach these targets, showing no effect on the antidromic action potentials [2].

Evidence DimensionAccess to shielded/intracellular BK channels (Paranodal junctions)
Target Compound DataPaxilline (10 µM): Increases AP failure rate from 0.09 to 0.25 at 100 Hz
Comparator Or BaselineIberiotoxin: No effect on AP failure rate due to membrane impermeability
Quantified Difference2.7-fold increase in AP failure rate for Paxilline vs. zero effect for Iberiotoxin
ConditionsCerebellar Purkinje cell axons / action potential monitoring

Essential for whole-cell, tissue slice, or in vivo models where the BK channel is shielded by complex membrane structures.

Nanomolar Potency vs. Generic K+ Channel Blockers

Paxilline offers highly specific allosteric inhibition of BK channels at low nanomolar concentrations, with an IC50 of approximately 5.0 ± 1.5 nM at negative potentials (low open probability) [1]. In contrast, generic pore blockers like Tetraethylammonium (TEA) require concentrations in the 0.1 to 1 mM range to achieve similar blockade, which inevitably leads to off-target inhibition of other voltage-gated potassium channels[2].

Evidence DimensionConcentration required for effective BK channel inhibition (IC50)
Target Compound DataPaxilline: IC50 ~ 5.0 nM (at low Po)
Comparator Or BaselineTEA: IC50 > 100,000 nM (millimolar range)
Quantified Difference>20,000-fold greater potency for Paxilline
ConditionsElectrophysiological recording of BK currents

Prevents confounding off-target effects in complex biological systems by allowing highly selective blockade at trace concentrations.

First-Line Screening for BK Channel Identification

Because Paxilline blocks BK channels regardless of beta/gamma subunit composition, it is the optimal procurement choice for initial functional identification of BK currents in uncharacterized native tissues or novel cell lines, preventing the false negatives commonly seen with Iberiotoxin[1].

Intracellular and Shielded Channel Pharmacology

Ideal for whole-cell patch-clamp or tissue slice experiments (e.g., paranodal junctions, intracellular organelle channels) where its high lipophilicity allows it to reach target sites that membrane-impermeable peptide toxins cannot access [2].

Allosteric Gating Mechanism Studies

Due to its unique mechanism of binding to the closed conformation with >500-fold greater affinity than the open state, Paxilline is the preferred tool for biophysical studies focusing on closed-state stabilization and allosteric modulation, rather than simple pore occlusion [3].

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

435.24095853 Da

Monoisotopic Mass

435.24095853 Da

Heavy Atom Count

32

Appearance

White solid

Melting Point

252 °C

UNII

3T9U9Z96L7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

57186-25-1

Wikipedia

Paxilline

Dates

Last modified: 08-15-2023
1: Bauer JI, Gross M, Cramer B, Wegner S, Hausmann H, Hamscher G, Usleber E.
Detection of the tremorgenic mycotoxin paxilline and its desoxy analog in ergot
of rye and barley: a new class of mycotoxins added to an old problem. Anal
Bioanal Chem. 2017 Aug;409(21):5101-5112. doi: 10.1007/s00216-017-0455-y. Epub
2017 Jul 4. PubMed PMID: 28674820.


2: George DT, Kuenstner EJ, Pronin SV. A Concise Approach to Paxilline Indole
Diterpenes. J Am Chem Soc. 2015 Dec 16;137(49):15410-3. doi:
10.1021/jacs.5b11129. Epub 2015 Dec 7. PubMed PMID: 26593869.


3: Maragos CM. Development and Evaluation of Monoclonal Antibodies for Paxilline.
Toxins (Basel). 2015 Sep 25;7(10):3903-15. doi: 10.3390/toxins7103903. PubMed
PMID: 26426046; PubMed Central PMCID: PMC4626710.


4: Zhou Y, Lingle CJ. Paxilline inhibits BK channels by an almost exclusively
closed-channel block mechanism. J Gen Physiol. 2014 Nov;144(5):415-40. doi:
10.1085/jgp.201411259. PubMed PMID: 25348413; PubMed Central PMCID: PMC4210426.


5: Liu C, Noike M, Minami A, Oikawa H, Dairi T. A fungal prenyltransferase
catalyzes the regular di-prenylation at positions 20 and 21 of paxilline. Biosci
Biotechnol Biochem. 2014;78(3):448-54. doi: 10.1080/09168451.2014.882759. Epub
2014 May 22. PubMed PMID: 25036831.


6: Matsui C, Ikeda Y, Iinuma H, Kushida N, Kunisada T, Simizu S, Umezawa K.
Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits
LPS-induced NO production. J Antibiot (Tokyo). 2014 Nov;67(11):787-90. doi:
10.1038/ja.2014.63. Epub 2014 Jun 4. PubMed PMID: 24894186.


7: Mehranfard N, Gholamipour-Badie H, Motamedi F, Janahmadi M, Naderi N. The
effect of paxilline on early alterations of electrophysiological properties of
dentate gyrus granule cells in pilocarpine-treated rats. Iran J Pharm Res. 2014
Winter;13(Suppl):125-32. PubMed PMID: 24711838; PubMed Central PMCID: PMC3977062.

Explore Compound Types